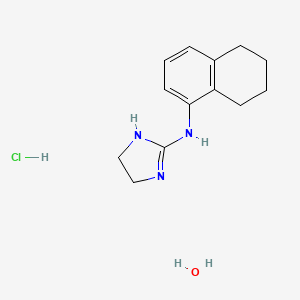
Trihydroxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydroxybutane is a polyol.
Aplicaciones Científicas De Investigación
1. Veterinary Medicine
Trihydroxybutane, also known as trilostane, has been studied for its efficacy in treating Cushing's syndrome in horses. Clinical signs like lethargy, polyuria, polydipsia, and laminitis improved in horses treated with trilostane, and it was well-tolerated without side effects (McGowan & Neiger, 2010).
2. Biochemistry
Trilostane is a competitive inhibitor of 3β-hydroxysteroid dehydrogenase, important in steroid biosynthesis. It inhibits the conversion of pregnenolone to progesterone, impacting corticosterone and aldosterone production in rats (Potts et al., 1978).
3. Pharmacology
In canine studies, trilostane showed an influence on 11β-hydroxysteroid dehydrogenase activity, suggesting potential broader effects on steroid biosynthesis in dogs (Teshima et al., 2014).
4. Endocrinology
The drug has been effective in treating primary aldosteronism, significantly reducing plasma aldosterone levels and blood pressure in patients (Winterberg et al., 1985).
Propiedades
Número CAS |
1319-74-0 |
|---|---|
Nombre del producto |
Trihydroxybutane |
Fórmula molecular |
C4H10O3 |
Peso molecular |
106.12 g/mol |
Nombre IUPAC |
butane-1,1,1-triol |
InChI |
InChI=1S/C4H10O3/c1-2-3-4(5,6)7/h5-7H,2-3H2,1H3 |
Clave InChI |
GTTSNKDQDACYLV-UHFFFAOYSA-N |
SMILES |
CCCC(O)(O)O |
SMILES canónico |
CCCC(O)(O)O |
Sinónimos |
1,3,4-butanetriol butanetriol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




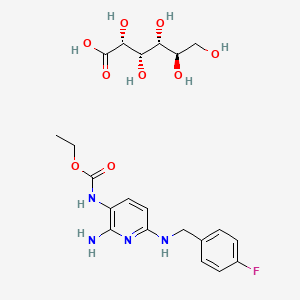
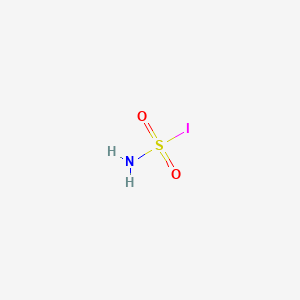
![5-Thia-3,10,16-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,10,12,14-hexaen-4-amine](/img/structure/B1258342.png)
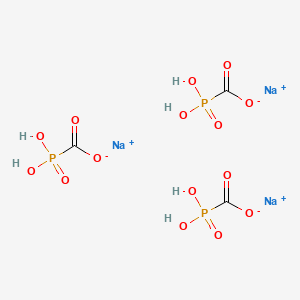

![1-[(3R,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1258345.png)
![2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid](/img/structure/B1258347.png)

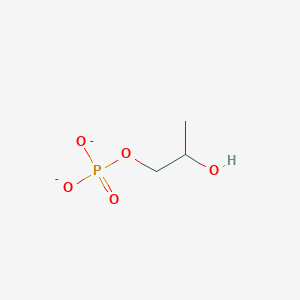
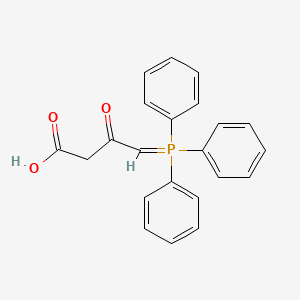
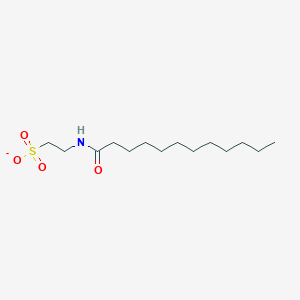
![3-(Cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258357.png)
